5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
CAS No.: 1170897-01-4
Cat. No.: VC2630265
Molecular Formula: C12H9NO5S
Molecular Weight: 279.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170897-01-4 |
|---|---|
| Molecular Formula | C12H9NO5S |
| Molecular Weight | 279.27 g/mol |
| IUPAC Name | 5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | NSDQIIAOPRGICE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O |
| Canonical SMILES | CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O |
Introduction
Chemical Identity and Fundamental Properties
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is a heterocyclic organic compound that integrates both thiophene and pyrrole structural elements. Its molecular framework consists of a thiophene ring substituted with a methyl group, two carboxylic acid groups, and a 2-formylpyrrole unit. The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Registry Number | 1170897-01-4 |
| Molecular Formula | C₁₂H₉NO₅S |
| Molecular Weight | 279.27 g/mol |
| IUPAC Name | 5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18) |
| Standard InChIKey | NSDQIIAOPRGICE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O |
The compound has been indexed in PubChem with the compound identifier 44122350, indicating its registration in major chemical databases.
Structural Characteristics and Physical Properties
Molecular Structure
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid features a complex heterocyclic structure with several key structural elements:
-
A thiophene core ring system (five-membered aromatic ring containing a sulfur atom)
-
A methyl group at the 3-position of the thiophene ring
-
Two carboxylic acid groups at positions 2 and 4 of the thiophene ring
-
A 2-formylpyrrole substituent attached at position 5 of the thiophene ring
This molecular architecture creates a rigid backbone with potential for multiple hydrogen bonding interactions through its carboxylic acid groups and possible π-π stacking interactions via its aromatic rings.
| Property | Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF); limited solubility in water; improved solubility in basic aqueous solutions due to deprotonation of carboxylic acid groups |
| Storage Conditions | Room temperature, recommended storage in a dry environment away from light |
| Melting Point | Not specifically documented but likely >200°C based on similar heterocyclic dicarboxylic acids |
The compound's storage is recommended at room temperature, suggesting reasonable stability under ambient conditions .
Spectroscopic Properties and Structural Elucidation
The structural confirmation of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid typically involves multiple spectroscopic techniques. While specific spectral data for this exact compound is limited in the available literature, the anticipated spectroscopic features can be predicted based on its structural components:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum would include:
-
A singlet for the methyl group (approximately δ 2.0-2.5 ppm)
-
Signals for the pyrrole protons (approximately δ 6.0-7.5 ppm)
-
A distinctive aldehyde proton signal (approximately δ 9.5-10.0 ppm)
-
Broad signals for the carboxylic acid protons (approximately δ 10.0-13.0 ppm)
The ¹³C NMR spectrum would be expected to show:
-
A methyl carbon signal (approximately δ 10-20 ppm)
-
Aromatic carbon signals from both the thiophene and pyrrole rings (approximately δ 110-150 ppm)
-
Distinctive signals for the carboxylic acid carbons (approximately δ 160-180 ppm)
-
An aldehyde carbon signal (approximately δ 180-190 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would likely include:
-
O-H stretching from carboxylic acid groups (broad, 3300-2500 cm⁻¹)
-
C=O stretching from carboxylic acid groups (1700-1725 cm⁻¹)
-
C=O stretching from aldehyde group (1680-1700 cm⁻¹)
-
C=C stretching from aromatic rings (1600-1400 cm⁻¹)
-
C-S stretching from thiophene ring (approximately 700 cm⁻¹)
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid is dominated by its functional groups:
-
The carboxylic acid groups can participate in esterification, amidation, and salt formation reactions
-
The aldehyde group can undergo nucleophilic addition reactions, oxidation to carboxylic acid, or reduction to alcohol
-
The aromatic rings (thiophene and pyrrole) can participate in electrophilic aromatic substitution reactions, though with varying reactivity patterns
Applications and Research Significance
Comparison with Related Compounds
To understand the significance of 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid, it is useful to compare it with related compounds:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid | C₁₂H₉NO₅S | Contains both thiophene and pyrrole rings with dicarboxylic acid functionality |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₅NO₅ | Contains only a pyrrole ring; has ester groups instead of free carboxylic acids; lacks the thiophene unit |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | C₈H₉NO₃ | Contains only a pyrrole ring; has methyl groups instead of one carboxylic acid; simpler structure |
| 3-formyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid | C₈H₇NO₅ | Contains only a pyrrole ring; has similar dicarboxylic acid arrangement but different substitution pattern |
These structural differences would be expected to result in varying physical properties, reactivity patterns, and potential applications .
Research and Development Context
The scientific interest in compounds like 5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid stems from several factors:
-
Heterocyclic Chemistry: The compound represents an interesting example of a hybrid heterocyclic system containing both thiophene and pyrrole rings, which are important motifs in pharmaceutical and materials chemistry.
-
Functionalized Building Blocks: The presence of multiple functional groups (carboxylic acids, formyl group) provides handles for further chemical modification.
-
Structural Diversity: The compound contributes to the exploration of chemical space in the realm of heterocyclic chemistry, potentially leading to new materials or bioactive compounds.
Similar pyrrole and thiophene derivatives have shown application in areas such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume